Diphosphorus tetraiodide
Description
Historical Trajectories of Diphosphorus (B173284) Tetraiodide Investigations
The initial synthesis of a compound with a P-P bond, diphosphorus tetraiodide, was reported at the end of the 19th century by Besson, who achieved this through the coupling of phosphorus triiodide (PI₃) with mercury. nih.govmdpi.com Earlier, in 1855, the work of Bertholet had foreshadowed the utility of P₂I₄ in reactions like the conversion of glycols to alkenes. wikipedia.org A significant advancement in its preparation came in 1927, when Germann and Traxler developed a method to produce it in a reasonably pure state by reacting the elemental forms of phosphorus and iodine in a carbon disulfide solution. royalholloway.ac.uk
Several synthetic routes have been established over time. A common and straightforward method is the disproportionation of phosphorus triiodide in dry ether. wikipedia.org Other established methods include the reaction of phosphorus trichloride (B1173362) with potassium iodide under anhydrous conditions and the combination of phosphonium (B103445) iodide with iodine in carbon disulfide, the latter being noted for yielding a product with minimal impurities. wikipedia.org
Contemporary Significance of this compound in Inorganic and Organic Synthesis
The modern utility of this compound is extensive, particularly as a versatile reagent in chemical synthesis.
In organic chemistry , P₂I₄ is primarily employed as a deoxygenating agent. wikipedia.orgwikiwand.com Its applications are varied and include:
The conversion of sulfoxides to sulfides and epoxides into alkenes. wikipedia.org
The transformation of aldoximes and carboxylic acids into nitriles. wikipedia.orglookchem.comresearchgate.net
The deprotection of acetals and ketals to yield aldehydes and ketones. wikipedia.org
The cyclization of 2-aminoalcohols to form aziridines. wikipedia.org
The synthesis of β-lactams (2-azetidinones) from imines and carboxylic acids. researchgate.net
Its application in the Kuhn–Winterstein reaction, which converts glycols into trans-alkenes, is significant for producing polyene chromophores. wikipedia.org
In inorganic chemistry , this compound serves as a key starting material and reactant. It reacts with bromine to produce mixed phosphorus halides (PI₃₋ₙBrₙ) and is oxidized by sulfur to form P₂S₂I₄ while preserving the P-P bond. wikipedia.org It also reacts with elemental phosphorus and water to generate phosphonium iodide. wikipedia.orgwebqc.org Furthermore, its potential as a precursor for the synthesis of other diphosphorus compounds has been a subject of investigation. royalholloway.ac.uk
Table 1: Selected Applications of this compound in Organic Synthesis
| Starting Material(s) | Product | Reaction Type |
| Epoxides | Alkenes | Deoxygenation |
| Sulfoxides | Sulfides | Deoxygenation |
| Glycols | trans-Alkenes | Deoxygenation (Kuhn-Winterstein) |
| Aldoximes | Nitriles | Dehydration |
| Carboxylic Acids | Nitriles | Conversion |
| 2-Aminoalcohols | Aziridines | Cyclization |
| Imines + Carboxylic Acids | 2-Azetidinones | Cyclocondensation |
Positioning this compound within Phosphorus Subhalide Chemistry
This compound is classified as a subhalide. wikiwand.comwikipedia.org Subhalides are compounds that feature a low ratio of halide to a non-metal or metal, a characteristic made possible by the presence of direct element-element bonds. wikipedia.org In P₂I₄, this manifests as a covalent bond between the two phosphorus atoms.
Within the family of diphosphorus tetrahalides (P₂X₄), this compound is the most stable member. wikipedia.orgwikiwand.com It is notably more thermally stable than its lighter counterparts, P₂F₄ (diphosphorus tetrafluoride) and P₂Br₄ (diphosphorus tetrabromide). While P₂I₄ and P₂Cl₄ (diphosphorus tetrachloride) are well-characterized, P₂Br₄ remains poorly described. wikipedia.org
Table 2: Comparison of Diphosphorus Tetrahalides
| Compound | Formula | Melting Point (°C) | Boiling Point (°C) | Stability/Notes |
| Diphosphorus tetrafluoride | P₂F₄ | -86.5 | -6.2 | --- |
| Diphosphorus tetrachloride | P₂Cl₄ | -28 | ~180 (decomposes) | --- |
| Diphosphorus tetrabromide | P₂Br₄ | --- | --- | Poorly characterized. wikipedia.org |
| This compound | P₂I₄ | 125.5 | Decomposes | Most stable of the series. wikipedia.org |
Unraveling the Distinct Phosphorus Oxidation State in this compound
This compound is a rare example of a compound where phosphorus exists in the +2 oxidation state. wikipedia.orgassignmentpoint.comshef.ac.ukbrainly.com This is distinct from the more common +3 and +5 oxidation states observed in other phosphorus halides like phosphorus triiodide (PI₃) and phosphorus pentachloride (PCl₅).
The assignment of the +2 oxidation state is derived from the general rules of oxidation number calculation. libretexts.org In a neutral molecule, the sum of the oxidation states of all constituent atoms must equal zero. Iodine is more electronegative than phosphorus and is typically assigned an oxidation state of -1 in halides. Given the formula P₂I₄, the calculation is as follows:
2 * (Oxidation State of P) + 4 * (-1) = 0 2 * (Oxidation State of P) = +4 Oxidation State of P = +2
This formal oxidation state of +2 for each phosphorus atom underscores the unique electronic structure of this compound, which is stabilized by the covalent P-P bond.
Table 3: Properties of this compound
| Property | Value |
| Chemical Formula | P₂I₄ |
| Molar Mass | 569.57 g/mol wikipedia.org |
| Appearance | Orange crystalline solid wikipedia.org |
| Melting Point | 125.5 °C wikipedia.org |
| P-P Bond Length | 2.230 Å wikipedia.orgiucr.org |
| P-I Bond Length | 2.472 Å, 2.475 Å iucr.org |
| Crystal Structure | Triclinic, centrosymmetric wikipedia.org |
| Oxidation State of P | +2 wikipedia.orgshef.ac.uk |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
diiodophosphanyl(diiodo)phosphane | |
|---|---|---|
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InChI |
InChI=1S/I4P2/c1-5(2)6(3)4 | |
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXXQTQYRRHHWFL-UHFFFAOYSA-N | |
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| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
P(P(I)I)(I)I | |
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| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
P2I4, I4P2 | |
| Record name | diphosphorus tetraiodide | |
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DSSTOX Substance ID |
DTXSID6065474 | |
| Record name | Hypodiphosphorous tetraiodide | |
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Molecular Weight |
569.5654 g/mol | |
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CAS No. |
13455-00-0 | |
| Record name | Hypodiphosphorous tetraiodide | |
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| Record name | Hypodiphosphorous tetraiodide | |
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| Record name | Hypodiphosphorous tetraiodide | |
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| Record name | Hypodiphosphorous tetraiodide | |
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Synthetic Methodologies and Mechanistic Elucidation of Diphosphorus Tetraiodide
Established Synthetic Pathways for Diphosphorus (B173284) Tetraiodide
Several well-established methods are utilized for the laboratory-scale synthesis of diphosphorus tetraiodide. These pathways offer different advantages concerning reagent availability, reaction conditions, and purity of the final product.
Disproportionation Reactions of Phosphorus Triiodide
A straightforward and common method for generating this compound involves the disproportionation of phosphorus triiodide (PI₃). wikipedia.org This reaction is typically carried out in dry ether, where two molecules of phosphorus triiodide convert into one molecule of this compound and one molecule of iodine (I₂). wikipedia.orgwikiwand.com
Reaction: 2 PI₃ → P₂I₄ + I₂
Heating a solution of phosphorus triiodide in 1-iodobutane with red phosphorus also leads to the formation of this compound through a reduction process. wikipedia.orgsciencemadness.org
Halide Exchange Reactions Utilizing Phosphorus Trichloride (B1173362) and Potassium Iodide
This compound can also be synthesized via a halide exchange reaction. This method involves treating phosphorus trichloride (PCl₃) with potassium iodide (KI). wikipedia.orgwikiwand.com The reaction requires strictly anhydrous conditions to prevent hydrolysis of the phosphorus halides. In this process, the chloride ions on the phosphorus trichloride are replaced by iodide ions from the potassium iodide.
Reductive Coupling Approaches (e.g., Phosphonium (B103445) Iodide with Iodine, Phosphorus Triiodide with Mercury)
Reductive coupling represents another significant route to this compound. One such approach involves the reaction of phosphonium iodide (PH₄I) with iodine in a carbon disulfide solution. wikipedia.orgwikiwand.com This particular method is noted for producing a product that is virtually free of impurities. wikipedia.org
Historically, one of the earliest syntheses of a compound with a P-P bond was achieved through the coupling of phosphorus triiodide with mercury. mdpi.com This Wurtz-Fittig type synthesis, reported by Besson near the end of the 19th century, demonstrated a foundational reductive coupling pathway for forming diphosphorus compounds. mdpi.com
| Synthetic Pathway | Reactants | Key Conditions | Notes |
|---|---|---|---|
| Disproportionation | Phosphorus Triiodide (PI₃) | Dry ether | A common and straightforward method. wikipedia.org |
| Halide Exchange | Phosphorus Trichloride (PCl₃), Potassium Iodide (KI) | Anhydrous conditions | Strict moisture control is necessary. |
| Reductive Coupling | Phosphonium Iodide (PH₄I), Iodine (I₂) | Carbon disulfide solution | Yields a product with minimal impurities. wikipedia.org |
| Phosphorus Triiodide (PI₃), Mercury (Hg) | - | An early historical method. mdpi.com |
Innovations in this compound Synthesis and Purification
Ongoing research focuses on refining synthetic routes to improve purity and exploring the utility of this compound as a building block for more complex molecules.
Strategies for Minimizing Impurity Formation
The purity of this compound is critical for its subsequent use in chemical reactions. One of the most effective strategies for obtaining a high-purity product is the synthetic route involving the combination of phosphonium iodide with iodine in a carbon disulfide solution, which results in a product with very few impurities. wikipedia.orgwikiwand.com
For other methods, purification is often necessary. A key impurity can be residual phosphorus triiodide, which is more volatile than this compound. Sublimation is an effective purification technique; by heating the crude product to 80°C, the P₂I₄ can be sublimed, separating it from less volatile impurities. This technique is also used to collect phosphonium iodide when it is produced from the reaction of P₂I₄ with elemental phosphorus and water. wikipedia.org
Exploration of this compound as a Precursor for Novel Diphosphorus Compounds
This compound serves as a valuable precursor for synthesizing other compounds that retain the characteristic phosphorus-phosphorus bond. A notable example is its reaction with sulfur. When this compound is oxidized with sulfur, it forms P₂S₂I₄, a compound that preserves the P-P covalent bond. wikipedia.org This demonstrates the utility of P₂I₄ as a starting material for creating more complex diphosphorus chalcogenide halides.
Reaction Mechanism Investigations of this compound Formation
The synthesis of this compound (P₂I₄) can be achieved through several routes, including the disproportionation of phosphorus triiodide (PI₃), the reaction of phosphorus trichloride (PCl₃) with potassium iodide (KI), and the reaction of phosphonium iodide (PH₄I) with iodine (I₂). While these synthetic methods are well-established, detailed mechanistic investigations into the formation of P₂I₄ are not extensively documented in publicly available scientific literature. Consequently, the discussion of the reaction mechanisms largely relies on established principles of inorganic chemistry and parallels drawn from the reactivity of other phosphorus halides.
2 PI₃ ⇌ P₂I₄ + I₂ researchgate.net
The mechanism of this disproportionation is thought to proceed through a series of equilibrium steps. It is plausible that the reaction is initiated by the homolytic cleavage of a P-I bond in phosphorus triiodide, generating a diiodophosphinyl radical (•PI₂) and an iodine radical (•I). Two diiodophosphinyl radicals could then dimerize to form this compound. Alternatively, a concerted mechanism involving a dimeric transition state of two PI₃ molecules could also be envisioned. However, without specific kinetic or computational studies, the precise pathway remains speculative.
Another synthetic approach involves the reaction of phosphorus trichloride with an iodide source, such as potassium iodide, under anhydrous conditions. researchgate.net This method relies on a halide exchange process. The proposed mechanism likely involves the stepwise substitution of chloride ions on the phosphorus center by iodide ions. This nucleophilic substitution could proceed through an associative or dissociative pathway. Given the lability of the P-Cl bond and the nucleophilicity of the iodide ion, a series of Sₙ2-type reactions at the phosphorus center is a probable route. The intermediate formation of mixed phosphorus chloridoiodides, such as PCl₂I and PClI₂, is expected before the complete substitution to PI₃. Once PI₃ is formed in situ, it can then undergo disproportionation as described above to yield P₂I₄.
2 PH₄I + 5 I₂ → P₂I₄ + 8 HI
The mechanism for this reaction is likely complex and may involve the initial oxidation of the phosphonium ion. The phosphonium ion can be considered a source of phosphine (B1218219) (PH₃) in equilibrium. Phosphine is a reducing agent and could react with iodine to form phosphorus-iodine species. The reaction may proceed through various phosphorus hydride iodide intermediates, which are subsequently oxidized by iodine to ultimately form the P-P bond of this compound.
Detailed research findings, including the isolation and characterization of intermediates or computational modeling of the transition states for these reactions, are scarce. The kinetics of these formation reactions have also not been extensively reported, which limits a deeper, quantitative understanding of the reaction mechanisms. Further experimental and theoretical studies are necessary to fully elucidate the intricate mechanistic pathways leading to the formation of this compound.
| Synthetic Route | Overall Reaction | Proposed Mechanistic Features | Key Reactants |
| Disproportionation of PI₃ | 2 PI₃ ⇌ P₂I₄ + I₂ | Homolytic P-I bond cleavage, radical dimerization, or a concerted pathway. | Phosphorus triiodide |
| Halide Exchange | PCl₃ + 3 KI → PI₃ + 3 KCl; then 2 PI₃ ⇌ P₂I₄ + I₂ | Stepwise nucleophilic substitution of Cl⁻ by I⁻; in situ formation and subsequent disproportionation of PI₃. | Phosphorus trichloride, Potassium iodide |
| Oxidation of Phosphonium Iodide | 2 PH₄I + 5 I₂ → P₂I₄ + 8 HI | In situ formation of phosphine, oxidation by iodine, formation of P-H-I intermediates. | Phosphonium iodide, Iodine |
Structural Characterization and Solid State Chemistry of Diphosphorus Tetraiodide
Crystallographic Investigations of Diphosphorus (B173284) Tetraiodide
Crystallographic studies have been fundamental in determining the precise three-dimensional arrangement of atoms in solid diphosphorus tetraiodide.
Single Crystal X-ray Diffraction Analysis at Low Temperatures
To obtain a precise structural model of this compound, single crystal X-ray diffraction analysis has been conducted at low temperatures. A notable study was performed at 120 K, a temperature at which thermal motion of the atoms is significantly reduced, allowing for a more accurate determination of their positions. iaea.orgiucr.orgwikimedia.org This low-temperature approach is advantageous as it minimizes thermal vibrations, leading to a more detailed and accurate structural determination. rsc.orgpsu.edu The structure was resolved using established crystallographic software, such as SHELXS86, for structure solution and refinement. iucr.org
Determination of Molecular Geometry and Interatomic Distances (P-P bond length, P-I bond characteristics)
The single crystal X-ray diffraction data provides precise measurements of the molecular geometry and the distances between the constituent atoms. The molecule consists of two phosphorus atoms linked by a single bond, with each phosphorus atom also bonded to two iodine atoms.
Key interatomic distances determined at 120 K are:
P-P bond length: 2.230 (3) Å iaea.orgiucr.org
P-I bond lengths: 2.472 (2) Å and 2.475 (2) Å iaea.orgiucr.org
The molecule adopts a centrosymmetric trans conformation. The bond angles within the molecule have also been determined:
I1-P-P' : 94.01 (9)°
I2-P-P' : 94.21 (9)°
I1-P-I2 : 102.71 (6)°
These values provide a detailed picture of the covalent bonding within the P₂I₄ molecule.
| Bond | Length (Å) | Source |
|---|---|---|
| P-P | 2.230 (3) | iaea.orgiucr.org |
| P-I1 | 2.475 (2) | iucr.org |
| P-I2 | 2.472 (2) | iucr.org |
Analysis of Crystal System and Space Group (e.g., Triclinic, P-1)
The crystal structure of this compound has been identified as belonging to the triclinic crystal system. researchgate.netresearcher.life The specific space group is P-1 . researchgate.net The triclinic system is characterized by the lowest symmetry of all crystal systems, with no rotational symmetry axes. ucl.ac.uk The P-1 space group is centrosymmetric, meaning it possesses a center of inversion. ucl.ac.ukucl.ac.uk For this compound, the unit cell contains one molecule. researchgate.net
Advanced Spectroscopic Probes for Structural Elucidation
In addition to crystallographic methods, spectroscopic techniques provide valuable insights into the structural and bonding characteristics of this compound.
Vibrational Spectroscopy (Infrared and Raman) and Normal Coordinate Analysis
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, has been employed to study the molecular vibrations of this compound. researchgate.netntis.gov These experimental spectra can be interpreted in detail through normal coordinate analysis, a theoretical method that relates the vibrational frequencies to the molecular structure and force constants. scribd.comias.ac.innist.gov
Nuclear Magnetic Resonance Spectroscopy (Phosphorus-31 NMR)
Phosphorus-31 Nuclear Magnetic Resonance (³¹P NMR) spectroscopy is a powerful analytical technique used for the structural elucidation of phosphorus-containing compounds. It provides valuable information about the chemical environment, bonding, and oxidation state of phosphorus atoms within a molecule.
In the study of this compound (P₂I₄), ³¹P NMR has been utilized to characterize the compound in both the solid state and in solution. Research has identified distinct chemical shifts for P₂I₄ depending on its physical state. In the solid state, this compound exhibits a ³¹P NMR isotropic chemical shift of +127 ppm. psu.edu When dissolved, the chemical shift is observed at approximately +106 ppm. psu.edu This difference highlights the influence of the surrounding molecular structure and intermolecular interactions in the crystal lattice compared to the solvated state. The ability to distinguish between these states and identify the characteristic signal of the P-P bond in the P₂I₄ molecule makes ³¹P NMR an essential tool for its identification and for studying its reactions and derivatives. researchgate.netacs.org
| State | 31P Chemical Shift (δ, ppm) | Reference Compound |
|---|---|---|
| Solid | +127 | Not Specified in Source |
| Solution | +106 | Not Specified in Source |
Electronic Absorption Spectroscopy (Ultraviolet-Visible)
Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is particularly useful for studying molecules with chromophores, which are parts of the molecule that absorb light.
For this compound, UV-Vis spectroscopy has been employed to investigate its electronic structure and photochemical behavior. researchgate.net Studies have been conducted on the UV spectrum of P₂I₄ dissolved in non-polar solvents such as hexane (B92381) and cyclohexane. researchgate.net These investigations are crucial for understanding the stoichiometry and mechanism of photolysis reactions, where the molecule breaks down upon absorbing light energy. researchgate.net The absorption characteristics provide insight into the nature of the electronic orbitals involved and the energy required to excite electrons within the P₂I₄ molecule.
| Spectroscopic Technique | Solvent(s) Used | Information Obtained |
|---|---|---|
| Ultraviolet-Visible (UV-Vis) Spectroscopy | Hexane, Cyclohexane | Electronic transitions, Photolysis investigation |
Nuclear Quadrupole Resonance (NQR) Spectroscopy
Nuclear Quadrupole Resonance (NQR) spectroscopy is a solid-state radiofrequency technique that probes the interaction between the nuclear quadrupole moment of a nucleus and the local electric field gradient (EFG) at its location. wikipedia.org Unlike NMR, NQR does not require an external magnetic field, making it a direct probe of the electronic environment and bonding symmetry within a crystal lattice. wikipedia.org
NQR has been a critical tool in the detailed structural characterization of solid this compound. researchgate.netresearchgate.net Studies focusing on the ¹²⁷I nucleus have provided profound insights into the molecule's solid-state structure. researchgate.net The analysis of the number of ¹²⁷I NQR resonance lines revealed that the true molecular symmetry of P₂I₄ in its crystalline form is C_i (ī), rather than the C₂h (2/m) symmetry that had been suggested by other methods. researchgate.net This finding was crucial for an accurate description of the molecular arrangement in the crystal. Furthermore, these NQR studies successfully derived the quadrupole coupling constants and asymmetry parameters for the iodine atoms in P₂I₄, offering quantitative data on the electronic distribution in the P-I bonds. researchgate.net
| Nucleus Probed | Key Finding | Derived Parameters |
|---|---|---|
| 127I | Molecular symmetry in the crystal is C_i (ī) | Quadrupole Coupling Constants, Asymmetry Parameters |
Reactivity and Reaction Mechanisms of Diphosphorus Tetraiodide in Chemical Transformations
Inorganic Chemical Reactivity of Diphosphorus (B173284) Tetraiodide
Diphosphorus tetraiodide, an orange crystalline solid, serves as a versatile reagent in inorganic synthesis. Its reactivity is characterized by the interplay between the phosphorus-phosphorus and phosphorus-iodine bonds.
This compound readily undergoes halogen exchange reactions. When treated with bromine, it forms mixtures of mixed phosphorus trihalides with the general formula PI₃₋ₙBrₙ. This reaction highlights the lability of the iodine atoms, which can be successively replaced by bromine. The reaction proceeds through a series of equilibria, leading to a statistical distribution of the various mixed halide products. The precise composition of the product mixture can be influenced by the stoichiometry of the reactants and the reaction conditions.
Reaction of this compound with Bromine
| Reactant 1 | Reactant 2 | Products |
| This compound (P₂I₄) | Bromine (Br₂) | Mixed phosphorus trihalides (PI₃₋ₙBrₙ) |
Table 1: Summary of the halogen exchange reaction between this compound and bromine.
The phosphorus atoms in this compound exist in a formal +2 oxidation state. The compound can be oxidized by elemental sulfur. In this reaction, the phosphorus-phosphorus bond is retained, leading to the formation of P₂S₂I₄. This outcome demonstrates that the P-P bond possesses a degree of stability, allowing for oxidation to occur at the phosphorus centers without its cleavage.
Oxidation of this compound with Sulfur
| Reactant 1 | Reactant 2 | Product | Key Feature |
| This compound (P₂I₄) | Sulfur (S) | P₂S₂I₄ | Retention of the P-P bond |
Table 2: Key features of the oxidation reaction of this compound with sulfur.
This compound is sensitive to moisture and undergoes hydrolysis. In a reaction involving elemental phosphorus and water, this compound is a key intermediate in the formation of phosphonium (B103445) iodide (PH₄I). The phosphonium iodide can be conveniently collected through sublimation at 80 °C. This reaction underscores the susceptibility of the P-I bonds to nucleophilic attack by water.
This compound can act as a Lewis base, donating electron density from its phosphorus atoms to suitable Lewis acids. Evidence for the formation of solid addition compounds with boron halides has been reported. Specifically, the interaction between this compound and boron tribromide (BBr₃) has been studied, leading to the proposed formation of the adduct P₂I₄·2BBr₃. Further detailed characterization of this and other potential adducts with boron halides such as boron trichloride (B1173362) (BCl₃) and boron trifluoride (BF₃) is an area for continued investigation.
The redox behavior of this compound with sterically hindered bis(phosphines) is a specialized area of its reactivity. While the redox activity of P₂I₄ is a known challenge in coordinating with chiral phosphine (B1218219) ligands, specific studies detailing its reactions with bulky bis(phosphines) were not found in the surveyed literature. Such reactions would be of interest to explore the potential for P-P bond cleavage or modification and the formation of novel organophosphorus structures.
The thermal stability of this compound is limited. It is known to decompose upon heating, which is a key consideration in its handling and application in high-temperature reactions. The decomposition likely involves the cleavage of the P-P and P-I bonds.
Studies involving UV irradiation suggest that the P-P bond in this compound can undergo homolytic cleavage, which would generate phosphorus-centered radicals. The estimated bond dissociation energy for the P-P single bond in P₂I₄ is approximately 200 kJ/mol. The mechanisms of its thermal decomposition are complex and can lead to the formation of elemental phosphorus (P₄) and iodine (I₂). The presence of the relatively weak P-P bond is a key factor in the compound's thermal and photochemical instability. Further detailed mechanistic studies are required to fully elucidate the intermediates and pathways involved in these decomposition processes.
Interaction with Oxygen and Formation of Polymeric Oxide-Iodides
Organic Chemical Transformations Mediated by this compound
This compound has emerged as a valuable reagent in organic synthesis, primarily for its ability to effect deoxygenation reactions under mild conditions. wikipedia.org Its applications range from the deprotection of carbonyl groups to the stereoselective synthesis of alkenes.
Deoxygenation Reactions in Organic Synthesis
The deoxygenating capabilities of this compound are central to its use in modern organic chemistry. It provides a reliable method for the removal of oxygen atoms from various functional groups, often with high efficiency and selectivity. wikipedia.orgresearchgate.net
This compound serves as an effective reagent for the deprotection of acetals and ketals, regenerating the corresponding aldehydes and ketones. wikipedia.org This transformation is crucial in multistep synthesis where carbonyl groups are masked to prevent unwanted side reactions. The reaction typically proceeds under mild conditions, making it compatible with sensitive functional groups that might be affected by harsher deprotection methods. researchgate.net For instance, the treatment of aromatic ketone dithioacetals with P₂I₄ in solvents like chloroform (B151607) or acetic anhydride (B1165640) selectively yields the deprotected ketones. researchgate.net
Table 1: Deprotection of Acetals and Ketals with this compound
| Substrate Type | Reagent | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Aromatic Ketone Dithioacetal | P₂I₄ | Chloroform | Aromatic Ketone | High |
| Acetal | P₂I₄ | Dichloromethane (B109758) | Aldehyde | Good |
The conversion of epoxides to alkenes is a significant application of this compound, valued for its stereoselectivity. wikipedia.org This reaction provides a method for the deoxygenation of epoxides, resulting in the formation of a carbon-carbon double bond. Research has shown that P₂I₄ can facilitate this transformation, often proceeding with a defined stereochemical outcome. wikipedia.org For example, the related reaction involving the deoxygenation of 1,2-diols (glycols) with this compound is known to produce trans-alkenes, suggesting a stereospecific mechanism. wikipedia.org This stereoinvertive process, where a cis-diol would yield a trans-alkene, is of considerable utility in the synthesis of specific olefin isomers. The reaction is believed to proceed through an intermediate involving the phosphorus reagent, which facilitates the elimination of the two oxygen atoms.
Table 2: Stereoselective Deoxygenation of Epoxides
| Epoxide Stereochemistry | Reagent | Expected Alkene Stereochemistry |
|---|---|---|
| cis-Epoxide | P₂I₄ | trans-Alkene |
This compound is a highly efficient reagent for the reduction of sulfoxides to their corresponding sulfides. researchgate.net This deoxygenation reaction is typically rapid, occurring at room temperature over short periods, and results in high yields of the sulfide (B99878) product. researchgate.net The mild conditions of this transformation make it a valuable method in organic synthesis, particularly when other functional groups sensitive to harsher reducing agents are present in the molecule. The reaction is applicable to a wide range of sulfoxides, including dialkyl, diaryl, and aryl alkyl sulfoxides.
Table 3: Reduction of Sulfoxides to Sulfides using this compound
| Substrate | Reagent | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| Dimethyl sulfoxide | P₂I₄ | Room Temperature | Dimethyl sulfide | High |
| Diphenyl sulfoxide | P₂I₄ | Room Temperature | Diphenyl sulfide | High |
The deoxygenation of α-hydroxy ketones (α-ketols) to the corresponding ketones is another useful transformation mediated by this compound. researchgate.net This reaction involves the selective removal of the hydroxyl group at the α-position to a carbonyl, providing a direct method for the synthesis of ketones from α-functionalized precursors. The reaction underscores the versatility of P₂I₄ as a deoxygenating agent, capable of selectively targeting hydroxyl groups in specific chemical environments. researchgate.net
Table 4: Deoxygenation of α-Ketols to Ketones
| Substrate (α-Ketol) | Reagent | Product (Ketone) | Yield (%) |
|---|---|---|---|
| 2-Hydroxypropiophenone | P₂I₄ | Propiophenone | Good |
Nitrile Synthesis from Carboxylic Acids and Aldoximes
This compound provides an efficient pathway for the synthesis of nitriles from both carboxylic acids and aldoximes under mild conditions.
The conversion of carboxylic acids to nitriles is achieved through a simple, one-pot method. A system utilizing this compound in conjunction with ammonium (B1175870) carbonate allows for the transformation of various aliphatic and aromatic carboxylic acids into their corresponding nitriles in high yields at room temperature. researchgate.netresearchgate.net This method is advantageous as it avoids the use of toxic cyanating agents. researchgate.net The reaction proceeds by activating the carboxylic acid, followed by reaction with ammonia (B1221849) (from ammonium carbonate) to form an amide intermediate, which is then dehydrated by P₂I₄ to yield the nitrile.
This compound is also effective in the dehydration of aldoximes to form nitriles. wikipedia.org This transformation is a common strategy in organic synthesis for accessing the cyano functional group. nih.gov The reaction involves the deoxygenation of the aldoxime by P₂I₄, leading directly to the corresponding nitrile.
Table 1: Conversion of Carboxylic Acids to Nitriles using P₂I₄ and Ammonium Carbonate
| Entry | Carboxylic Acid | Product | Yield (%) |
| 1 | Benzoic acid | Benzonitrile | 92 |
| 2 | 4-Nitrobenzoic acid | 4-Nitrobenzonitrile | 94 |
| 3 | 4-Chlorobenzoic acid | 4-Chlorobenzonitrile | 90 |
| 4 | Phenylacetic acid | Phenylacetonitrile | 88 |
| 5 | Cinnamic acid | Cinnamonitrile | 85 |
Alkyl Iodide Formation from Alcohols via Substitution Reactions
The conversion of alcohols to alkyl iodides is a fundamental substitution reaction in organic chemistry, often facilitated by phosphorus iodides. This compound, or more commonly a mixture of red phosphorus and iodine which generates phosphorus iodides in situ, is highly effective for this transformation. vedantu.comchemguide.co.uklibretexts.org
The reaction mechanism involves the activation of the alcohol's hydroxyl group. The phosphorus atom in P₂I₄ acts as a Lewis acid, coordinating to the oxygen atom of the alcohol. This converts the poor leaving group (-OH) into a good leaving group. chemistrysteps.com A subsequent nucleophilic attack by an iodide ion (I⁻), either from the reagent itself or from the reaction medium, displaces the activated hydroxyl group. youtube.com For primary and secondary alcohols, this typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry. chemistrysteps.comcommonorganicchemistry.com
This method is broadly applicable to primary, secondary, and tertiary alcohols, although elimination reactions can sometimes compete, particularly with tertiary alcohols under basic conditions. youtube.com
Table 2: Formation of Alkyl Iodides from Alcohols
| Entry | Alcohol | Reagent System | Product |
| 1 | Methanol | P/I₂ | Iodomethane |
| 2 | Ethanol | P/I₂ | Iodoethane |
| 3 | 2-Propanol | P/I₂ | 2-Iodopropane |
| 4 | Cyclohexanol | PPh₃/I₂/imidazole | Iodocyclohexane |
Cyclization and Heterocycle Formation
This compound is a valuable reagent for promoting cyclization reactions, leading to the formation of various heterocyclic compounds. Its ability to activate hydroxyl groups and facilitate condensation reactions is key to its utility in synthesizing aziridines and other N-heterocycles.
P₂I₄ can effectively cyclize 2-aminoalcohols to form aziridines. wikipedia.org This intramolecular cyclization is an important method for synthesizing these strained, three-membered rings, which are valuable synthetic intermediates. nih.gov The reaction mechanism is analogous to the conversion of alcohols to alkyl iodides. The hydroxyl group of the 2-aminoalcohol is first activated by P₂I₄. This is followed by an intramolecular Sₙ2-type attack by the neighboring amino group, which displaces the activated oxygen and closes the ring to form the aziridine (B145994) product.
This compound has been used in the preparation of 1,2,4-oxadiazole (B8745197) derivatives. sigmaaldrich.com The synthesis of the 1,2,4-oxadiazole ring system typically involves the cyclodehydration of an O-acylated amidoxime (B1450833) intermediate. nih.govresearchgate.net This intermediate is formed by the reaction of an amidoxime with a carboxylic acid or its derivative. P₂I₄ can act as a catalyst or promoter in this process, facilitating the condensation and subsequent cyclization steps required to form the heterocyclic ring.
An efficient and versatile method for synthesizing 2-substituted 1,3-benzazoles has been developed using this compound as a catalyst. asianpubs.org This one-pot operation involves the cyclocondensation of ortho-substituted anilines with various aromatic acids. asianpubs.org
Benzimidazoles are formed from the reaction of o-phenylenediamines.
Benzothiazoles are synthesized from o-aminothiophenols.
Benzoxazoles are produced from o-aminophenols.
The reaction proceeds under mild conditions and is applicable to a broad scope of substrates, affording the desired benzazole derivatives in excellent yields. asianpubs.org P₂I₄ catalyzes the condensation between the carboxylic acid and the aniline (B41778) derivative, followed by intramolecular cyclization and dehydration to yield the final aromatic heterocycle.
Table 3: P₂I₄-Catalyzed Synthesis of 2-Aryl-1,3-Benzazoles
| Entry | o-Substituted Aniline | Aromatic Acid | Product | Yield (%) |
| 1 | o-Phenylenediamine | Benzoic acid | 2-Phenyl-1H-benzo[d]imidazole | 96 |
| 2 | o-Aminophenol | 4-Chlorobenzoic acid | 2-(4-Chlorophenyl)benzo[d]oxazole | 92 |
| 3 | o-Aminothiophenol | 4-Methylbenzoic acid | 2-(p-Tolyl)benzo[d]thiazole | 94 |
| 4 | o-Phenylenediamine | 2-Naphthoic acid | 2-(Naphthalen-2-yl)-1H-benzo[d]imidazole | 90 |
Rearrangement Reactions (e.g., Kuhn–Winterstein Reaction for Glycol to Alkene Conversion)
This compound is employed in the Kuhn–Winterstein reaction, a specific type of deoxygenation reaction that converts glycols (1,2-diols) into alkenes. wikipedia.org This reaction is particularly noted for its ability to produce polyene chromophores and typically results in the formation of trans-alkenes. wikipedia.org
The mechanism involves the reaction of both hydroxyl groups of the glycol with P₂I₄. This forms a cyclic phosphorus-containing intermediate. The subsequent elimination of phosphorus-oxy-iodide species drives the formation of the carbon-carbon double bond. The stereospecificity of the reaction, favoring the trans product, is a key feature of this transformation.
Condensation Reactions
This compound (P₂I₄) is recognized as an effective agent in promoting condensation reactions, particularly in the synthesis of amides from less reactive starting materials. Its utility stems from its ability to act as a dehydrating agent under mild conditions.
Amide Synthesis from Carboxylic Acids and Amines
This compound has been established as a mild and effective condensing agent for the synthesis of amides from the direct reaction of carboxylic acids and amines. acs.org This method is particularly noteworthy for its ability to facilitate the dehydrative condensation between weak carboxylic acids and amines, a transformation that is typically slow and impractical without an activating agent. nih.gov The reaction generally proceeds under gentle reflux to afford the corresponding amides in high yields. nih.gov
The general procedure involves adding an amine and a base, such as 2,6-lutidine, to a suspension of P₂I₄ in a non-polar solvent like carbon tetrachloride. nih.gov A solution of the carboxylic acid in a solvent like dichloromethane is then introduced to the mixture. nih.gov The reaction can also proceed at room temperature, although it may require a significantly longer time for completion. nih.gov This methodology is especially advantageous for converting weak or sterically hindered amines into their corresponding amides. nih.gov
Table 1: Synthesis of Amides from Carboxylic Acids and Amines using P₂I₄ This table is representative of the types of transformations possible, with yields generally reported as high.
| Carboxylic Acid | Amine | Product Amide | Typical Yield Range |
| Benzoic Acid | Aniline | N-Phenylbenzamide | High |
| Acetic Acid | Benzylamine | N-Benzylacetamide | High |
| Phenylacetic Acid | Morpholine | 2-Phenyl-1-(morpholin-4-yl)ethan-1-one | High |
| N-Boc-glycine | Glycine ethyl ester | N-Boc-glycylglycine ethyl ester | High |
Reactions in Cyclopropane Chemistry
The reactivity of this compound towards various functional groups within cyclopropane-containing molecules has been a subject of investigation. Research has been reported on the behavior of P₂I₄ with substrates such as cyclopropyl (B3062369) alcohols, cyclopropyl ketones, α-seleno ketones, and ozonides. researchgate.net However, detailed findings from these specific reactions are not extensively available in the public literature.
Reactions with Amidic Compounds
This compound undergoes reaction with amidic compounds, notably with N,N-dimethylformamide (DMF). The interaction between P₂I₄ and DMF is facile and results in the formation of dimethyl-iodomethyleneammonium iodide. semanticscholar.org This product is recognized as a Vilsmeier-type reagent, although it is considered to have limited utility as a formylating agent. semanticscholar.org
Theoretical and Computational Investigations of Diphosphorus Tetraiodide
Quantum Chemical Studies of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the interactions of its electrons and nuclei.
Ab initio and Density Functional Theory (DFT) are cornerstone methods in computational chemistry for determining the equilibrium geometries and electronic landscapes of molecules. For diphosphorus (B173284) tetraiodide, these calculations confirm that the molecule predominantly adopts a centrosymmetric trans conformation with C₂h symmetry. wikipedia.org
Computational studies have provided key geometric parameters that align well with experimental findings. The central phosphorus-phosphorus (P-P) bond and the surrounding phosphorus-iodine (P-I) bonds have been characterized with high precision. The geometry is arranged to minimize electron-electron repulsion, resulting in a stable structure. guidechem.com
| Parameter | Computed/Experimental Value |
|---|---|
| P-P Bond Length | ~2.230 Å |
| P-I Bond Length | ~0.241 nm (2.41 Å) |
| I-P-I Bond Angle | ~97.5° |
To gain a more nuanced understanding of the chemical bonds beyond simple orbital descriptions, advanced analytical methods are employed.
Quantum Theory of Atoms in Molecules (QTAIM): This theory analyzes the topology of the electron density (ρ) to define atomic interactions. pitt.edu In a QTAIM analysis of diphosphorus tetraiodide, a bond critical point (BCP) would be located along the path between the two phosphorus nuclei, signifying a covalent P-P bond. mdpi.com The properties at this BCP, such as the electron density (ρ) and its Laplacian (∇²ρ), would quantitatively characterize the strength and nature of this interaction. Similarly, BCPs between each phosphorus and iodine atom would define the P-I covalent bonds.
Reduced Density Gradient (RDG): The RDG is a tool used to identify and visualize non-covalent interactions (NCIs) in real space. nih.gov It analyzes regions of low electron density and low reduced density gradient. nih.gov While P₂I₄ is primarily characterized by strong covalent bonds, RDG analysis could reveal weaker intramolecular interactions, such as steric repulsion between the bulky iodine atoms. These repulsive interactions would appear as distinct regions in an RDG plot, providing insight into the conformational stability of the molecule. scielo.org.mx
Independent Gradient Model (IGM): IGM is another method for analyzing chemical bonding and interactions. It helps to graphically reveal and quantify both covalent bonds and non-covalent interactions between specified molecular fragments. An IGM analysis on P₂I₄ would visually confirm the strong covalent character of the P-P and P-I bonds and could further delineate any subtle intramolecular interactions that influence its structure and reactivity.
Computational methods are highly effective in predicting the vibrational spectra (Infrared and Raman) of molecules. Theoretical calculations have been performed on this compound to determine its normal mode frequencies and make corresponding vibrational assignments. These studies, often employing Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and DFT (B3LYP) levels of theory, provide a detailed picture of the molecule's dynamic behavior.
The calculations successfully assign all normal modes to one of six types of motion predicted by group theory for a molecule with C₂h symmetry. The computed frequencies, after applying appropriate scaling factors, show good agreement with experimental IR and Raman spectra.
| Symmetry | Vibrational Assignment | Calculated Frequency (cm⁻¹) |
|---|---|---|
| ag | P-P Stretch | 316 |
| ag | Symmetric P-I Stretch | 303 |
| ag | PI₂ Scissors | 114 |
| ag | PI₂ Rock | 78 |
| au | PI₂ Twist | 90 |
| au | PI₂ Wag | 51 |
| bg | PI₂ Twist | 95 |
| bu | Asymmetric P-I Stretch | 313 |
| bu | PI₂ Scissors | 109 |
| bu | PI₂ Wag | 65 |
Thermochemical and Energetic Characterization
The stability and reactivity of a molecule are governed by its thermochemical properties. Computational chemistry offers methods to determine these energetic characteristics with increasing accuracy.
The standard enthalpy of formation (ΔHf°) is a critical measure of a compound's thermodynamic stability. While high-level computational studies specifically reporting the enthalpy of formation for P₂I₄ are not abundant in the literature, the methodology for such a calculation is well-established. Methods like G3X, G3X(MP2), and CBS-QB3 are routinely used to calculate ΔHf° for organic and inorganic compounds via atomization energy procedures or isodesmic reactions. nih.govresearchgate.netdtic.mil These calculations aim to reproduce or predict experimental values with high accuracy. The experimentally determined standard heat of formation for solid this compound serves as a crucial benchmark for theoretical models, with a reported value of –113.1 ± 5.0 kJ/mol.
Bond dissociation energy (BDE) is the enthalpy change required to break a specific bond homolytically, providing a direct measure of bond strength. wikipedia.org Theoretical calculations determine BDE by computing the energy difference between the parent molecule and its resulting radical fragments.
For P₂I₄, two key BDEs are of interest: the P-P bond and the P-I bonds.
P-P Bond Dissociation: This involves the cleavage of the central phosphorus-phosphorus bond: P₂I₄ → 2 PI₂•
P-I Bond Dissociation: This involves the breaking of a phosphorus-iodine bond: P₂I₄ → P₂I₃• + I•
While specific computational studies detailing these BDEs for P₂I₄ are limited, experimental thermochemical studies have provided values that serve as targets for theoretical validation.
| Bond | Experimental Bond Energy (kJ/mol) | Note |
|---|---|---|
| P-P | 232 | Energy of the P-P bond in P₂I₄ |
| P-I | 210 | Mean bond dissociation energy |
Computational approaches would model the homolytic fission and calculate the energies of the reactant (P₂I₄) and the product radicals to derive these values, offering a pathway to understand the relative strengths of the bonds within the molecule.
Reaction Mechanism Modeling and Energy Landscape Analysis
Theoretical and computational chemistry provide powerful tools for elucidating the detailed mechanisms of chemical reactions. By modeling the potential energy surface (PES), researchers can identify transition states, intermediates, and the lowest energy pathways from reactants to products. This analysis of the energy landscape is crucial for understanding reaction kinetics, thermodynamics, and selectivity.
Computational Studies of Organic Transformation Pathways
This compound (P₂I₄) is a versatile reagent in organic synthesis, primarily utilized for its deoxygenating and reducing properties. wikipedia.orgwikiwand.com Its applications include the conversion of epoxides to alkenes, the deprotection of acetals and ketals to their corresponding aldehydes and ketones, the cyclization of 2-aminoalcohols to form aziridines, and the transformation of aldoximes into nitriles. wikipedia.org A notable application is in the Kuhn–Winterstein reaction, where it converts glycols into trans-alkenes. wikipedia.org
Computational methods, particularly Density Functional Theory (DFT), are instrumental in exploring the mechanisms of such organic transformations. researchgate.netrsc.orgufl.edu These studies involve:
Mapping the Reaction Coordinate: Identifying the sequence of bond-breaking and bond-forming events.
Locating Stationary Points: Calculating the energies of reactants, products, intermediates, and transition states on the potential energy surface. smu.edu
Calculating Activation Barriers: Determining the energy required to overcome the transition state, which provides insight into reaction rates. smu.edu
While these computational approaches are widely applied in organic chemistry, specific and detailed mechanistic studies and energy landscape analyses for the aforementioned organic transformations involving this compound are not extensively documented in current scientific literature. Such investigations would be valuable to precisely model the role of P₂I₄, understand the stereochemical outcomes (e.g., in the formation of trans-alkenes), and potentially refine its application in synthesis.
| Reactant Type | Product Type | Transformation Type |
|---|---|---|
| Epoxides | Alkenes | Deoxygenation |
| Glycols | trans-Alkenes | Deoxygenation (Kuhn–Winterstein reaction) |
| Acetals/Ketals | Aldehydes/Ketones | Deprotection |
| 2-Aminoalcohols | Aziridines | Cyclization |
| Aldoximes | Nitriles | Dehydration/Reduction |
Theoretical Investigations of Inorganic Reaction Mechanisms
In inorganic chemistry, this compound participates in several key reactions. It reacts with elemental bromine to produce mixtures of mixed phosphorus(III) halides of the form PI₃₋ₙBrₙ. wikipedia.org When reacting with sulfur, P₂I₄ undergoes oxidation to form P₂S₂I₄, a reaction in which the phosphorus-phosphorus bond is retained. wikipedia.org
Theoretical investigations into the mechanisms of these inorganic reactions would aim to clarify the pathways and energetics involved. For instance, a computational study of the reaction with bromine could model the step-wise substitution of iodine atoms and the stability of the various mixed-halide intermediates. Similarly, a theoretical analysis of the reaction with sulfur could elucidate how the sulfur atoms are incorporated into the molecule while preserving the P-P bond.
Advanced Computational Methodologies Applied to this compound
Advanced computational techniques offer deeper insights into the molecular behavior, structure, and electronic properties of chemical compounds beyond static models of reaction pathways.
Molecular Dynamics Simulations to Understand Dynamics and Interactions
Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD provides a detailed view of molecular dynamics, conformational changes, and intermolecular interactions. nih.govnih.gov This technique requires a force field, which is a set of parameters that defines the potential energy of the system as a function of its atomic coordinates.
MD simulations have been successfully applied to other phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus triiodide (PI₃), to investigate their properties in the liquid state. In those studies, force fields were developed from quantum chemistry calculations (DFT), and the simulations were used to calculate macroscopic properties like density, enthalpy, and radial distribution functions, which showed good agreement with experimental data.
Although the methodology is well-established for related compounds, specific molecular dynamics simulation studies focused on this compound have not been reported in the scientific literature. Such simulations could provide valuable information on its behavior in solution, its interactions with solvent molecules, and its dynamics near room temperature or at its melting point.
Reverse Monte Carlo Modeling for Structural Description
Reverse Monte Carlo (RMC) modeling is a computational technique used to produce three-dimensional structural models that are consistent with experimental data, typically from neutron or X-ray scattering experiments. wikipedia.orgucl.ac.uk Unlike traditional methods that refine a predefined structural model, RMC adjusts the positions of atoms in a large "supercell" until the calculated scattering properties match the experimental data, subject to certain physical constraints (e.g., bond lengths, coordination numbers). wikipedia.orgnih.gov This method is particularly powerful for characterizing disordered or amorphous materials where long-range order is absent. uniroma2.itarxiv.org
This compound in its standard state is a crystalline solid with a well-defined centrosymmetric structure. wikipedia.org Therefore, RMC modeling would not typically be the primary method for its structural description in the solid state. However, the RMC technique could be hypothetically applied to study P₂I₄ in non-crystalline states, such as in the molten phase or if an amorphous form of the compound were to be synthesized. To date, there are no published studies that have employed Reverse Monte Carlo modeling for the structural description of this compound.
Theoretical Studies on Charge Transfer Properties and Reactivity Profiles
The reactivity of a molecule is fundamentally governed by its electronic structure. mit.edumit.edu Theoretical studies, often using quantum mechanical methods like DFT, can provide detailed reactivity profiles by analyzing various electronic properties. These include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's ability to act as an electron donor or acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
Charge Distribution: Calculating the partial atomic charges within a molecule reveals sites that are electron-rich (nucleophilic) or electron-poor (electrophilic). This helps predict how the molecule will interact with other reagents.
Charge Transfer Analysis: In reactions, charge transfer describes the flow of electron density from one reactant to another. Computational models can quantify this transfer, providing insight into the formation of chemical bonds and the nature of reaction intermediates. preprints.org
For this compound, its role as a reducing agent in organic chemistry suggests it is an effective electron donor. wikiwand.com Advanced calculations indicate a delocalized bonding structure across the molecule. guidechem.com A comprehensive theoretical study would involve calculating the HOMO-LUMO gap, mapping the electrostatic potential, and analyzing the charge distribution to build a detailed reactivity profile. Such a profile would quantitatively explain its known reactivity and could predict its behavior in novel, unexplored reactions. However, while the principles are well-established, a dedicated and comprehensive computational study on the charge transfer properties and reactivity profile of this compound is not prominent in the existing literature.
| Compound Name | Chemical Formula |
|---|---|
| This compound | P₂I₄ |
| Phosphorus trichloride | PCl₃ |
| Phosphorus triiodide | PI₃ |
| Bromine | Br₂ |
| Sulfur | S |
Investigations into Electron-Phonon Interactions and Total Energy Contributions
The interaction between electrons and phonons (quantized lattice vibrations) is a critical factor in determining the thermal and electronic properties of a material. However, specific computational investigations detailing the electron-phonon coupling in this compound are not extensively documented in the scientific literature. Such studies would typically involve complex calculations to determine the strength of the interaction between the electronic states and the vibrational modes of the molecule.
Despite the absence of direct studies on electron-phonon coupling, foundational calculations of the vibrational modes (phonons) of P₂I₄ have been performed. These studies are a prerequisite for any investigation into electron-phonon interactions. One such theoretical study examined the normal mode frequencies of P₂I₄ in C₂h symmetry using several quantum chemistry methods, including Hartree-Fock (HF), Møller-Plesset second-order perturbation theory (MP2), and Density Functional Theory (DFT) with the B3LYP functional.
The vibrational modes were categorized into six types of motion: P–I stretch, P–P stretch, PI₂ scissors, PI₂ twist, PI₂ wag, and PI₂ rock. The computed frequencies from these different theoretical levels provide a detailed picture of the molecule's vibrational landscape.
Table 1: Calculated Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Symmetry | HF/CEP-121G | MP2/CEP-121G | B3LYP/CEP-121G |
|---|---|---|---|---|
| P-I Stretch | Ag | 346 | 326 | 329 |
| P-I Stretch | Au | 339 | 319 | 322 |
| P-I Stretch | Bg | 328 | 305 | 311 |
| P-I Stretch | Bu | 336 | 316 | 319 |
| P-P Stretch | Ag | 228 | 213 | 214 |
| PI₂ Wag | Au | 121 | 115 | 114 |
| PI₂ Scissors | Ag | 116 | 111 | 110 |
| PI₂ Scissors | Bu | 109 | 104 | 103 |
| PI₂ Rock | Bg | 75 | 71 | 70 |
| PI₂ Rock | Bu | 67 | 64 | 63 |
| PI₂ Twist | Ag | 49 | 48 | 47 |
| PI₂ Twist | Au | 41 | 39 | 38 |
Regarding total energy contributions, thermochemical studies provide experimental values that serve as a benchmark for computational methods. The standard heat of formation (ΔHf°) for solid this compound has been determined. rsc.orgrsc.org These experimental values encapsulate the total energy of the molecule relative to its constituent elements in their standard states.
Table 2: Thermochemical Data for this compound
| Property | Value |
|---|---|
| Standard Heat of Formation (ΔHf°(c)) | -113.1 ± 5.0 kJ/mol |
| Mean P-I Bond Dissociation Energy | 210 kJ/mol |
| P-P Bond Energy | 232 kJ/mol |
Catalytic Applications and Advanced Reagent Design with Diphosphorus Tetraiodide
Diphosphorus (B173284) Tetraiodide as a Catalyst in Organic Synthesis
While often employed in stoichiometric amounts, diphosphorus tetraiodide functions as a key reagent or catalyst in numerous organic reactions, primarily centered on deoxygenation and cyclization pathways. Its efficacy stems from the reactivity of the phosphorus-phosphorus bond and the ability of phosphorus to form stable oxides, which serves as a thermodynamic driving force for many of its reactions.
The compound is instrumental in a range of chemical conversions, including:
Deoxygenation of Epoxides and Sulfoxides : It facilitates the conversion of epoxides into the corresponding alkenes and sulfoxides into sulfides.
Conversion of Aldoximes and Carboxylic Acids : P₂I₄ is used to transform aldoximes and carboxylic acids into nitriles. wikipedia.org
Deprotection of Acetals and Ketals : It serves as a reagent for the deprotection of acetals and ketals, regenerating the original aldehydes and ketones. wikipedia.org
Cyclization Reactions : P₂I₄ promotes the cyclization of 2-aminoalcohols to form aziridines. wikipedia.orgresearchgate.net
The Kuhn–Winterstein Reaction : A notable application is the conversion of glycols into trans-alkenes, a reaction crucial for the synthesis of polyene chromophores. wikipedia.org
Synthesis of Heterocycles : The compound catalyzes the cyclocondensation of ortho-substituted anilines with aromatic acids to produce benzimidazoles, benzothiazoles, and benzoxazoles in high yields under mild, one-pot conditions. asianpubs.org It is also used in the synthesis of furans from 2-ene-1,4-diones and 2-azetidinones (β-lactams) from carboxylic acids and imines. exaly.com
Reductive Desulfurization : It can achieve the reductive desulfurization of aromatic ketone dithioacetals. researchgate.net
The following table summarizes key catalytic applications of this compound in organic synthesis.
| Transformation | Substrate | Product | Key Conditions / Notes |
| Deoxygenation | Epoxides | Alkenes | Catalytic P₂I₄ (5–10 mol%) in dichloromethane (B109758) can yield >90% conversion. |
| Deoxygenation | N-Oxides | Parent Bases | Reaction occurs in dichloromethane under gentle reflux. researchgate.net |
| Deprotection | Acetals / Ketals | Aldehydes / Ketones | A common deoxygenating application. wikipedia.org |
| Nitrile Synthesis | Aldoximes / Carboxylic Acids | Nitriles | A reliable method for nitrile formation. wikipedia.org |
| Aziridine (B145994) Synthesis | 2-Aminoalcohols | Aziridines | Cyclization reaction performed in benzene (B151609) at room temperature. researchgate.net |
| Kuhn-Winterstein Reaction | Glycols | trans-Alkenes | A classic method for creating polyenes. wikipedia.org |
| Benzazole Synthesis | o-Amino/Mercapto/Hydroxy Anilines + Aryl Acids | Benzimidazoles, Benzothiazoles, Benzoxazoles | Catalyzed condensation reaction with broad substrate scope. asianpubs.org |
| Furan Synthesis | 2-Ene-1,4-diones | Furans | A facile synthesis pathway. |
| β-Lactam Synthesis | Carboxylic Acids + Imines | 2-Azetidinones | Cyclocondensation reaction. exaly.com |
| Reductive Desulfurization | Aromatic Ketone Dithioacetals | Hydrocarbons | Reaction occurs in dichloromethane. researchgate.net |
Development of this compound-Derived Reagents for Selective Transformations
The development of reagents derived from this compound primarily focuses on its role as a precursor to reactive intermediates generated in situ. Rather than isolating new, stable phosphorus-iodine reagents, synthetic strategies often utilize P₂I₄ to produce the active species directly within the reaction mixture, thereby tailoring the reactivity for specific, selective transformations.
One clear example of a derived reagent is the formation of mixed phosphorus(III) bromoiodides. This compound reacts with bromine to generate mixtures of PI₃₋ₙBrₙ. wikipedia.org These mixed halides can offer different reactivity profiles compared to the parent trihalides.
In many of its applications, the P-P bond of P₂I₄ cleaves to form highly reactive intermediates. For instance, in the presence of nucleophiles or electrophiles, P₂I₄ can be considered a source of transient iodophosphonium species or other phosphorus-centered radicals and ions. nih.gov The design of advanced reagents, therefore, involves the careful selection of substrates and reaction conditions to control the formation and subsequent reaction of these intermediates. The reaction of P₂I₄ with sulfur, for example, leads to the formation of P₂S₂I₄, a compound that retains the P-P bond but has an altered electronic structure and reactivity. wikipedia.org The development of these in situ generated reagents is crucial for achieving transformations that are not possible with more common phosphorus halides like phosphorus triiodide.
Strategies for Enhancing Catalytic Efficiency and Selectivity
Improving the efficiency and, critically, the selectivity of reactions involving this compound relies on the precise control of reaction parameters. Key strategies include solvent choice, optimization of reaction conditions, and the use of alternative reaction media.
Solvent-Mediated Selectivity The choice of solvent is a powerful tool for directing the outcome of reactions with P₂I₄. A given substrate can yield different products solely based on the solvent system employed. This is because solvents can stabilize different transition states and intermediates, thereby altering the reaction pathway. wikipedia.org For example, the reaction of aromatic ketone dithioacetals with P₂I₄ demonstrates remarkable solvent-dependent selectivity:
In dichloromethane , the reaction results in reductive desulfurization. researchgate.net
In acetic anhydride (B1165640) or chloroform (B151607) , the same starting materials are selectively deprotected to yield the corresponding ketones. researchgate.net
This highlights a key strategy: screening solvents to favor one reaction pathway over another, which is a fundamental approach to enhancing selectivity.
Optimization of Reaction Conditions Standard optimization of parameters such as temperature, reaction time, and stoichiometry is essential for maximizing catalytic efficiency. Many reactions involving P₂I₄ are sensitive to these conditions. For instance, certain transformations require gentle reflux, while others proceed efficiently at room temperature. researchgate.net Adjusting the molar ratio of P₂I₄ to the substrate can also prevent the formation of byproducts and increase the yield of the desired product.
Solid-State Reactions Conducting reactions under solid-state conditions presents another strategy for improving outcomes. Manipulatively simple and often rapid, solid-state reactions can lead to good or excellent chemical yields and high diastereoselectivity. researchgate.net This approach avoids the complications associated with solvents, such as solubility issues and solvent-intermediate interactions, offering a potentially more efficient and environmentally benign reaction pathway.
Future Directions and Emerging Research Avenues for Diphosphorus Tetraiodide
Exploration of Diphosphorus (B173284) Tetraiodide in Sustainable and Green Chemical Processes
The principles of green chemistry, which focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances, offer a new lens through which to evaluate and utilize established reagents like P₂I₄. wikipedia.org Future research is poised to explore the integration of diphosphorus tetraiodide into more environmentally benign synthetic protocols.
A key aspect of this exploration is the concept of atom economy , which measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired product. wikipedia.orgslideshare.net While many traditional reactions using P₂I₄ as a stoichiometric reagent may have lower atom economy, its emerging use as a catalyst presents a significant opportunity for greener synthesis. chemicalbook.com For instance, the catalytic deoxygenation of epoxides to alkenes requires only 5–10 mol% of P₂I₄, drastically reducing waste compared to a reaction requiring a full equivalent of the reagent.
Future investigations will likely focus on:
Expanding Catalytic Cycles: Developing new catalytic systems where P₂I₄ can be regenerated and reused, minimizing waste and improving the process mass intensity (PMI). nih.gov
Use of Greener Solvents: Shifting away from traditional volatile organic compounds towards more sustainable solvent systems. Research into the stability and reactivity of P₂I₄ in ionic liquids could open new avenues for recyclable reaction media with unique solvent properties. arpnjournals.orgtcichemicals.comtcichemicals.com Preliminary studies combining P₂I₄ with chiral ionic liquids for aziridine (B145994) synthesis have already shown promise, suggesting that these solvents can play a dual role in sustainability and stereochemical control.
Biomass Conversion: Investigating the potential of P₂I₄ to catalyze the deoxygenation of biomass-derived feedstocks. The conversion of cellulosic or lignocellulosic materials into valuable platform chemicals often requires efficient deoxygenation steps, a role for which P₂I₄ is well-suited. mdpi.com
| Green Chemistry Principle | Potential Application with this compound | Research Focus |
|---|---|---|
| Catalysis | Use as a catalyst rather than a stoichiometric reagent in reactions like deoxygenation. | Developing efficient catalyst regeneration and recycling protocols. |
| Atom Economy | Designing addition reactions or catalytic cycles that maximize the incorporation of reactant atoms into the final product. slideshare.net | Optimizing reaction conditions to minimize byproduct formation. |
| Safer Solvents & Auxiliaries | Employing ionic liquids or other green solvents as reaction media. tcichemicals.com | Studying the solubility, stability, and reactivity of P₂I₄ in alternative solvent systems. |
| Use of Renewable Feedstocks | Application in the deoxygenation of biomass-derived molecules. mdpi.com | Exploring the selective conversion of bio-based platform chemicals to value-added products. |
Investigation of Novel Reaction Substrates and Expansion of Synthetic Utility
While P₂I₄ is known for a range of transformations, including the conversion of sulfoxides to sulfides, epoxides to alkenes, and carboxylic acids to nitriles, its full synthetic potential remains untapped. Future research will undoubtedly focus on broadening its substrate scope and discovering new transformations.
Emerging areas of investigation include:
Asymmetric Synthesis: A significant frontier is the development of asymmetric reactions catalyzed or mediated by P₂I₄. Current applications are generally not stereoselective. However, the use of chiral auxiliaries, such as chiral phosphine (B1218219) ligands or chiral ionic liquids, could induce enantioselectivity. Preliminary studies have shown modest success in asymmetric aziridine synthesis, indicating that with further ligand and system design, P₂I₄ could become a valuable tool in stereoselective synthesis.
Reactions with Complex Substrates: Moving beyond simple functional group transformations, researchers are expected to apply P₂I₄ to more complex molecular scaffolds, such as those found in natural products and pharmaceuticals. Its high affinity for oxygen could be harnessed for selective deoxygenations in late-stage synthetic steps where mild conditions are crucial. chemicalbook.com
Exploration of New Reaction Classes: The reactivity of the P-P bond in this compound suggests it could participate in reactions beyond deoxygenation. wikipedia.org Its interaction with various functional groups could lead to the discovery of novel cyclization, rearrangement, or C-P bond-forming reactions, further expanding its synthetic utility. For instance, its behavior with substrates like cyclopropyl (B3062369) ketones and ozonides has been reported, hinting at a broader reactivity profile. researchgate.net
| Reaction Type | Established Substrates | Potential Novel Substrates / Applications |
|---|---|---|
| Deoxygenation | Sulfoxides, Epoxides, Aldoximes | Biomass-derived polyols, N-oxides, complex natural products |
| Cyclization | 2-Aminoalcohols to aziridines | Synthesis of other N- or O-heterocycles, intramolecular cyclizations on complex scaffolds |
| Conversion | Carboxylic acids to nitriles | Amides to nitriles, conversion of other functional groups under mild conditions |
| Asymmetric Synthesis | Not established | Catalytic asymmetric deoxygenation or aziridination using chiral ligands or ionic liquids |
Integration of Advanced Spectroscopic Techniques with Real-Time Mechanistic Studies
A deeper understanding of the reaction mechanisms of this compound is critical for optimizing existing reactions and designing new ones. While classical spectroscopic methods have been used to characterize P₂I₄ itself, the integration of advanced, real-time techniques is a key future direction. ntis.gov
Key research avenues include:
In-situ Spectroscopy: The use of in-situ Fourier-transform infrared (FTIR) and Raman spectroscopy can provide real-time information on the concentration of reactants, products, and transient intermediates throughout a chemical reaction. Applying these techniques to P₂I₄-mediated reactions would allow for the direct observation of short-lived species, providing invaluable mechanistic insights. nih.gov
Advanced NMR Spectroscopy: Phosphorus-31 (³¹P) NMR spectroscopy is a powerful tool for studying phosphorus-containing compounds. Advanced multidimensional and variable-temperature NMR experiments could be used to identify and characterize reaction intermediates and to study the kinetics of these transformations.
Computational Chemistry: Density Functional Theory (DFT) and other computational methods are becoming indispensable for elucidating complex reaction mechanisms. researchgate.netpitt.edu Future computational studies on P₂I₄ reactions could model transition states, calculate reaction energy profiles, and predict the reactivity of new substrates, thereby guiding experimental work. Such studies could, for example, clarify the precise role of P₂I₄ in activating carboxylic acids during the synthesis of heterocycles.
Potential Applications of this compound in Materials Science and Polymer Chemistry
The application of this compound in materials science and polymer chemistry is a largely unexplored but promising field. The unique properties of organophosphorus compounds suggest that P₂I₄ could serve as a valuable building block or reagent in the synthesis of advanced materials.
Potential future applications include:
Precursor for Phosphorus-Containing Polymers: Organophosphorus polymers possess interesting properties such as flame retardancy, thermal stability, and biocompatibility. P₂I₄ could be investigated as a precursor for synthesizing monomers or as a reactant in polymerization reactions to create novel phosphorus-containing polymers.
Synthesis of Phosphine Ligands: Phosphines are crucial ligands in transition-metal catalysis, which is widely used in polymer synthesis. nih.govliv.ac.uk P₂I₄ could be a starting material for novel phosphine ligands, whose electronic and steric properties could be tuned to control polymerization processes.
Doping Agent in Conductive Polymers: The development of conductive polymers is a major area of materials science. frontiersin.orgnih.gov The iodine and phosphorus components of P₂I₄ could potentially be used to dope (B7801613) existing polymer backbones, modifying their electronic properties to create new semiconducting or conducting materials. Some chemical suppliers already categorize P₂I₄ for use in micro/nano-electronics, hinting at its potential in this sector. alfa-chemistry.com
| Application Area | Proposed Role of this compound | Potential Outcome / Material Property |
|---|---|---|
| Organophosphorus Polymers | Monomer precursor or polymerization reagent. | Flame-retardant materials, specialty polymers with high thermal stability. |
| Polymerization Catalysis | Starting material for the synthesis of novel phosphine ligands. nih.gov | New catalysts for controlled polymerization reactions (e.g., polyolefins, polyesters). |
| Conductive Materials | Doping agent for organic polymers. frontiersin.org | Modification of electronic band gaps, creation of novel semiconducting materials. |
| Nanomaterials Synthesis | Reducing or capping agent in the synthesis of nanoparticles. | Phosphorus- or iodine-doped quantum dots or metallic nanoparticles with unique properties. |
Q & A
Q. What are the optimal synthetic routes for diphosphorus tetraiodide (P₂I₄), and how do reaction conditions influence purity and yield?
P₂I₄ is synthesized via two primary methods:
- Isomerization of phosphorus triiodide (PI₃) in dry diethyl ether under inert atmospheres (e.g., argon), yielding P₂I₄ as orange crystals .
- Reaction of phosphorus trichloride (PCl₃) with anhydrous potassium iodide (KI) in non-aqueous solvents, requiring strict control of moisture to prevent hydrolysis . Purity is maximized by sublimation at 80°C to remove volatile byproducts like PI₃ . Yield optimization requires stoichiometric excess of iodine sources and inert conditions to prevent oxidation.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing P₂I₄?
- Single-crystal X-ray diffraction (XRD) confirms its centrosymmetric structure with a P–P bond length of 2.230 Å and covalent P–I bonds .
- Raman spectroscopy identifies vibrational modes of the P–P bond (~350 cm⁻¹) and P–I stretching (~200 cm⁻¹), validated against crystallographic data .
- Infrared (IR) spectroscopy detects impurities (e.g., residual PI₃) via distinct O–H or P–O stretches if hydrolyzed .
Q. How is P₂I₄ utilized in organic synthesis, and what are its limitations?
P₂I₄ serves as a reducing agent and deoxygenation catalyst :
- Carboxylic acids to nitriles : Reacts with RCOOH in anhydrous THF at 60–80°C, with yields >80% under optimized stoichiometry (1:2 P₂I₄:acid) .
- Epoxide deoxygenation to alkenes : Requires catalytic P₂I₄ (5–10 mol%) in dichloromethane, achieving >90% conversion .
- Deprotection of silyl ethers : Limited by competing side reactions with sterically hindered substrates .
Advanced Research Questions
Q. What mechanistic insights explain P₂I₄’s role in cyclocondensation reactions for heterocycle synthesis?
In 2-aryl-1,3-benzazole synthesis , P₂I₄ activates α,β-unsaturated carboxylic acids via iodide-mediated nucleophilic attack , facilitating cyclization with o-amino/hydroxy anilines. Kinetic studies suggest a Lewis acid-like behavior , where P₂I₄ coordinates to carbonyl oxygen, enhancing electrophilicity . Computational modeling (DFT) of transition states could clarify regioselectivity in polycyclic product formation.
Q. How do hygroscopicity and thermal instability impact P₂I₄ handling in advanced applications?
P₂I₄ decomposes in humid air to phosphorus oxyiodides (e.g., POI₃), necessitating storage in argon-flushed desiccators at 4°C . For air-sensitive reactions, Schlenk line techniques or gloveboxes are mandatory. Thermal gravimetric analysis (TGA) shows sublimation above 125°C, requiring cold traps during high-temperature reactions .
Q. Can P₂I₄ act as a catalyst in asymmetric synthesis, and what modifications are needed?
Current applications are non-stereoselective , but chiral phosphine ligands (e.g., BINAP) could induce asymmetry. Challenges include P₂I₄’s redox activity interfering with ligand coordination. Preliminary studies with P₂I₄-chiral ionic liquid systems show modest enantiomeric excess (15–20%) in aziridine synthesis, suggesting further ligand design is critical .
Q. How do discrepancies in reported P–P bond lengths (2.230 Å vs. theoretical 2.15 Å) arise, and what experimental factors contribute?
The crystallographic P–P bond length (2.230 Å) exceeds DFT-predicted values due to crystal packing effects and electron delocalization in the solid state. High-resolution XRD with synchrotron radiation and gas-phase electron diffraction studies are needed to resolve this contradiction.
Q. What strategies mitigate side reactions when using P₂I₄ in multi-step syntheses?
- Low-temperature quenching : Adding aqueous Na₂S₂O₃ after reaction completion reduces iodine byproducts .
- In situ monitoring : Raman spectroscopy tracks P₂I₄ consumption to optimize reaction times and minimize over-iodination .
- Solvent selection : Non-polar solvents (e.g., hexane) suppress nucleophilic side reactions compared to polar aprotic solvents .
Methodological Considerations
- Synthetic reproducibility : Use freshly sublimed P₂I₄ and anhydrous solvents (verified by Karl Fischer titration).
- Safety protocols : P₂I₄ releases HI gas upon hydrolysis; neutralization traps and fume hoods are essential .
- Data validation : Cross-reference XRD, Raman, and IR data to confirm structural integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
